
12-Hydroxystearic acid-d34 (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxystearic acid-d34 (lithium): is a deuterated form of 12-hydroxystearic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be used as a tracer in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid is typically synthesized from castor oil through a process of hydrogenation. The hydrogenation of castor oil leads to the formation of 12-hydroxystearic acid and stearic acid. The deuterated form, 12-Hydroxystearic acid-d34, is prepared by replacing the hydrogen atoms with deuterium during the hydrogenation process .
Industrial Production Methods: The industrial production of 12-Hydroxystearic acid-d34 involves the hydrogenation of castor oil in the presence of a deuterium source. This process is carried out under controlled conditions to ensure the complete replacement of hydrogen with deuterium. The resulting product is then purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxystearic acid-d34 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the behavior of the compound under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 12-Hydroxystearic acid-d34.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 12-Hydroxystearic acid-d34 can lead to the formation of keto acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, 12-Hydroxystearic acid-d34 is used as a tracer to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking of the compound during chemical reactions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of fatty acids in cellular processes. Its stability and unique properties make it an ideal candidate for such studies .
Medicine: In medicine, 12-Hydroxystearic acid-d34 is used in the development of pharmaceuticals and as a reference standard in analytical chemistry. Its deuterated form provides enhanced stability and accuracy in measurements .
Industry: In the industrial sector, this compound is used in the production of lubricating greases and other products that require high stability and performance. Its unique properties make it suitable for use in extreme conditions .
Mechanism of Action
The mechanism of action of 12-Hydroxystearic acid-d34 involves its interaction with various molecular targets and pathways. In biological systems, it is known to interact with lipid metabolism pathways, influencing the synthesis and breakdown of fatty acids. Its deuterated form allows for precise tracking and analysis of these interactions .
Comparison with Similar Compounds
Lithium 12-hydroxystearate: This compound is similar to 12-Hydroxystearic acid-d34 but does not contain deuterium.
Stearic acid: Another similar compound, stearic acid, is a saturated fatty acid that is widely used in various industrial applications.
Uniqueness: The uniqueness of 12-Hydroxystearic acid-d34 lies in its deuterated form, which provides enhanced stability and allows for precise tracking in scientific research. This makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C19H37LiO3 |
|---|---|
Molecular Weight |
355.7 g/mol |
IUPAC Name |
lithium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,14,14,15,15,16,16,17,17,18,18,19,19,19-pentatriacontadeuterio-13-hydroxynonadecanoate |
InChI |
InChI=1S/C19H38O3.Li/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22;/h18,20H,2-17H2,1H3,(H,21,22);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |
InChI Key |
IRCBDXBOYKQUQT-FQJQGIECSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-])O.[Li+] |
Canonical SMILES |
[Li+].CCCCCCC(CCCCCCCCCCCC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



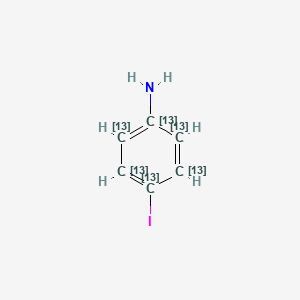
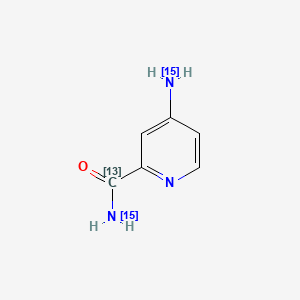
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
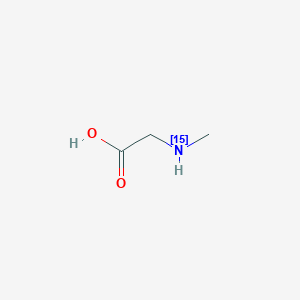
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
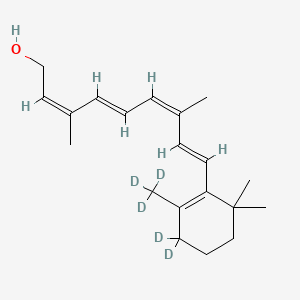

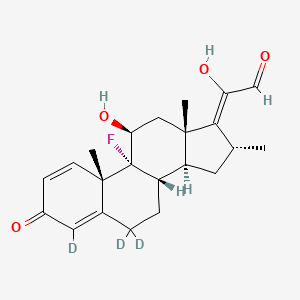
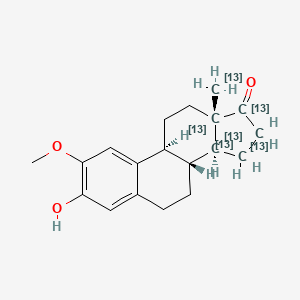
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)



